molecular formula C22H14Br2Cl2N2O4 B11558965 4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate

Cat. No.: B11558965
M. Wt: 601.1 g/mol
InChI Key: ADSQSPPTHZDFEZ-LUOAPIJWSA-N
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Description

4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is a complex organic compound with a molecular formula of C22H15BrCl2N2O4 . This compound is characterized by the presence of bromine, chlorine, and phenoxy groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon. The process may involve steps like bromination, acetylation, and hydrazinylidene formation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various substituted phenyl derivatives .

Scientific Research Applications

4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-2-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-bromobenzoate is unique due to its complex structure, which allows for a wide range of chemical reactions and applications. Its combination of bromine, chlorine, and phenoxy groups makes it particularly versatile in various fields of research and industry .

Properties

Molecular Formula

C22H14Br2Cl2N2O4

Molecular Weight

601.1 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-(2,4-dichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C22H14Br2Cl2N2O4/c23-15-3-1-13(2-4-15)22(30)32-19-7-5-16(24)9-14(19)11-27-28-21(29)12-31-20-8-6-17(25)10-18(20)26/h1-11H,12H2,(H,28,29)/b27-11+

InChI Key

ADSQSPPTHZDFEZ-LUOAPIJWSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)COC3=C(C=C(C=C3)Cl)Cl)Br

Origin of Product

United States

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